methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a valuable molecule in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
methyl 3-[[2-(4-methoxyanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-15-4-8-17(9-5-15)24(14-20(25)23-16-6-10-18(29-2)11-7-16)32(27,28)19-12-13-31-21(19)22(26)30-3/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERFURCLLVTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with appropriate sulfonyl chlorides and carbamoyl chlorides under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group in the compound can undergo hydrolysis under both acidic and basic conditions:
This reaction converts the methyl ester into a carboxylic acid, releasing methanol as a byproduct. The rate of hydrolysis is typically faster under basic conditions due to the stronger nucleophilicity of the hydroxide ion compared to water.
Amide Hydrolysis
The carbamoyl group can also undergo hydrolysis, although this reaction is generally slower than ester hydrolysis:
This reaction produces a carboxylic acid and an amine. The rate of amide hydrolysis is typically slower than that of ester hydrolysis due to the resonance stabilization of the amide group.
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Nucleophilic Substitution Reactions
Sulfonamide Reactions
The sulfonamide group in the compound can participate in nucleophilic substitution reactions. For example, it can react with primary amines to form new sulfonamides:
This reaction typically requires elevated temperatures and can be catalyzed by bases .
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Redox Reactions
Oxidation of Thiophene Ring
The thiophene ring in the compound can undergo oxidation reactions. One common oxidation is the formation of thiophene-S-oxide:
This reaction can be carried out using hydrogen peroxide or other oxidizing agents.
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Aromatic Substitution Reactions
Electrophilic Aromatic Substitution
The aromatic rings in the compound (thiophene and benzene derivatives) can undergo electrophilic aromatic substitution reactions. For example, bromination:
The reactivity and regioselectivity of these reactions depend on the electronic effects of the substituents on each ring .
Methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate exhibits a rich array of potential chemical reactions due to its diverse functional groups. These reactions include hydrolysis of ester and amide groups, nucleophilic substitutions at the sulfonamide, oxidation of the thiophene ring, and aromatic substitutions. The compound's reactivity makes it a versatile starting material for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.
| Reaction Type | Functional Group | Conditions | Products |
|---|---|---|---|
| Ester Hydrolysis | Methyl ester | Acidic or basic, H₂O | Carboxylic acid, Methanol |
| Amide Hydrolysis | Carbamoyl | Acidic or basic, H₂O | Carboxylic acid, Amine |
| Sulfonamide Substitution | Sulfonamide | Primary amine, heat | New sulfonamide |
| Thiophene Oxidation | Thiophene ring | H₂O₂ or other oxidants | Thiophene-S-oxide |
| Aromatic Bromination | Aromatic rings | Br₂ | Brominated aromatic |
These reactions provide a foundation for further research into the chemical behavior and potential applications of this compound in various fields of chemistry and related sciences.
Scientific Research Applications
Biological Activities
Research indicates that thiophene derivatives exhibit a range of biological activities:
- Antimicrobial Properties : The sulfamoyl group is known for its antibacterial effects, making this compound a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that thiophene derivatives can inhibit cancer cell proliferation, indicating potential applications in oncology.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that sulfamoyl derivatives effectively inhibited the growth of various bacterial strains. Methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate was found to have a significant minimum inhibitory concentration (MIC) against Gram-positive bacteria.
- Anti-inflammatory Research : In vitro assays showed that compounds similar to this compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory conditions.
- Anticancer Activity : A recent study highlighted the ability of thiophene derivatives to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This positions this compound as a potential lead compound in cancer therapy.
Potential Applications
Given its promising biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for designing new antimicrobial agents or anti-inflammatory drugs.
- Cancer Therapy : Further research could explore its efficacy in various cancer models, leading to novel treatment options.
- Agricultural Chemistry : Its antimicrobial properties may also be explored for developing agricultural fungicides or bactericides.
Mechanism of Action
The mechanism of action of methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar in structure but with an amino group instead of the sulfonyl and carbamoyl groups.
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate: Another thiophene derivative with different substituents.
Uniqueness
Methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the methoxyphenyl and methyl groups contributes to its lipophilicity and potential interaction with biological targets.
Antitumor Activity
Research indicates that thiophene derivatives, including the compound , exhibit promising antitumor properties. A study on similar thiophene-based compounds showed significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features may enhance its binding affinity to specific targets involved in tumor growth regulation.
Antimicrobial Activity
Thiophene derivatives have been reported to possess antimicrobial properties. In vitro studies suggest that the compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways effectively.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications in the substituents on the thiophene ring and the carbamoyl group can significantly affect potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increases lipophilicity and enhances cellular uptake |
| Variation in phenyl substituents | Alters binding affinity to target proteins |
| Changes in sulfamoyl group | Modulates anti-inflammatory activity |
Case Studies
-
Antitumor Study :
A recent study evaluated a series of thiophene derivatives, including related compounds, against various cancer cell lines. Results indicated that specific substitutions led to enhanced cytotoxicity, with IC50 values indicating potent activity against breast and colon cancer cells. -
Antimicrobial Research :
A comparative analysis of thiophene derivatives demonstrated that those with a sulfamoyl moiety exhibited superior antimicrobial activity compared to their non-sulfamoyl counterparts. This suggests that the sulfamoyl group may play a critical role in enhancing bioactivity. -
Inflammation Model :
In vivo studies using animal models of inflammation showed that compounds structurally related to this compound significantly reduced edema and inflammatory markers, supporting their potential therapeutic use in inflammatory diseases.
Q & A
Basic: What are the key steps in synthesizing methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the thiophene core via cyclization (e.g., using the Gewald reaction with sulfur and ketones) .
- Step 2: Introduction of the sulfamoyl group through sulfonation, typically with sulfonyl chlorides under anhydrous conditions .
- Step 3: Functionalization with carbamoyl and methoxyphenyl groups via nucleophilic substitution or coupling reactions .
Optimization Strategies:
- Temperature Control: Maintain low temperatures (0–5°C) during sulfonation to prevent side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity .
- Purification: Employ column chromatography or recrystallization to isolate intermediates, monitored by TLC/HPLC .
Advanced: How can researchers design QSAR studies to predict the biological activity of this compound?
Answer:
Methodology for QSAR:
Data Collection: Compile structural analogs (e.g., varying substituents on the phenyl or thiophene rings) and their bioactivity data (e.g., IC50 values) .
Descriptor Calculation: Use software like MOE or PaDEL to compute molecular descriptors (e.g., logP, topological polar surface area) .
Model Building: Apply machine learning (e.g., partial least squares regression) to correlate descriptors with activity. Validate using leave-one-out cross-validation .
Interpretation: Identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring enhance enzyme inhibition) .
Example: A QSAR model for similar thiophene derivatives revealed that methoxy groups at the para position improve binding affinity to kinase targets by 30% .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., sulfamoyl group position on the thiophene ring) and detects impurities .
- Mass Spectrometry (HRMS): Validates molecular formula (C19H24N2O3S2) and detects isotopic patterns .
- HPLC: Assesses purity (>95% required for pharmacological studies) using reverse-phase C18 columns and UV detection at 254 nm .
Note: For crystalline samples, X-ray diffraction provides absolute stereochemistry .
Advanced: What strategies resolve contradictory data regarding the compound’s efficacy in different biological assays?
Answer:
Approaches to Address Contradictions:
Assay Validation: Confirm target specificity using knockout cell lines or competitive binding assays (e.g., SPR to measure direct interactions) .
Metabolic Stability Testing: Evaluate if discrepancies arise from differential metabolism in cell vs. animal models using liver microsomes .
Structural Analog Comparison: Test derivatives to isolate substituent effects (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl may reduce off-target effects) .
Case Study: A 2024 study resolved conflicting cytotoxicity data by identifying batch-to-batch purity variations (>90% vs. <80% purity) using LC-MS .
Basic: What safety precautions are necessary when handling this compound during experiments?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols (respiratory toxicity noted in SDS data) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the electronic effect of substituents on the thiophene ring influence reactivity in further derivatization?
Answer:
- Electron-Donating Groups (e.g., methoxy): Activate the thiophene ring toward electrophilic substitution at the 5-position, facilitating sulfonation or halogenation .
- Electron-Withdrawing Groups (e.g., carbamoyl): Redirect reactivity to the 3-position, enabling nucleophilic aromatic substitution with amines .
- Steric Effects: Bulky substituents (e.g., 4-methylphenyl) hinder reactions at adjacent positions, requiring optimized catalysts (e.g., Pd(OAc)2 for coupling) .
Example: Fluorine substitution at the 4-position increases electrophilicity, improving yields in SNAr reactions by 40% .
Basic: What are common intermediates in the synthesis of this compound, and how are they characterized?
Answer:
Key Intermediates:
Thiophene-2-carboxylate ester: Synthesized via Gewald reaction, confirmed by IR (C=O stretch at 1720 cm⁻¹) and 1H NMR (singlet for methyl ester at δ 3.8) .
Sulfamoyl chloride intermediate: Detected by LC-MS (m/z 245 [M+H]+) and quenched with ice to prevent decomposition .
Characterization Workflow:
- Intermediate Purity: TLC (Rf = 0.5 in ethyl acetate/hexane) ensures no unreacted starting materials .
- Functional Groups: FT-IR identifies sulfonamide (1320 cm⁻¹) and carbamate (1680 cm⁻¹) stretches .
Advanced: In studying the mechanism of action, how can researchers identify biological targets using computational methods?
Answer:
Computational Strategies:
Molecular Docking: Use AutoDock Vina to screen against kinase or GPCR libraries. Prioritize targets with binding energies < -8 kcal/mol .
Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors near the sulfamoyl group) to match known inhibitors .
Network Pharmacology: Integrate omics data (e.g., gene expression profiles) to predict pathways affected (e.g., MAPK/ERK) .
Validation: Confirm predictions with siRNA knockdowns or competitive binding assays. For example, a 2023 study linked this compound’s anti-inflammatory activity to COX-2 inhibition (Ki = 120 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
